(2S,3S)-2-Amino-3-methyl-1-pentanol

Catalog No.
S755180
CAS No.
24629-25-2
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-2-Amino-3-methyl-1-pentanol

CAS Number

24629-25-2

Product Name

(2S,3S)-2-Amino-3-methyl-1-pentanol

IUPAC Name

(2S,3S)-2-amino-3-methylpentan-1-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5-,6+/m0/s1

InChI Key

VTQHAQXFSHDMHT-NTSWFWBYSA-N

Synonyms

isoleucinol

Canonical SMILES

CCC(C)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](CO)N

The exact mass of the compound (2S,3S)-2-amino-3-methylpentan-1-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S,3S)-2-Amino-3-methyl-1-pentanol, commonly known as L-isoleucinol, is a highly pure chiral amino alcohol derived from the reduction of L-isoleucine. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid chiral building block, a precursor for bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, and a chiral auxiliary in asymmetric synthesis. Unlike simpler amino alcohols, L-isoleucinol features a sec-butyl side chain with two contiguous stereocenters (the 2S and 3S positions)[1]. This dual-stereocenter architecture provides a highly specific steric environment that is critical for dictating substrate approach trajectories in metal-catalyzed transformations and for forming highly selective pseudostationary phases in electrokinetic chromatography. Buyers typically select this compound when standard single-stereocenter auxiliaries fail to provide sufficient enantiomeric excess or when specific steric tuning is required for target resolution.

Research Fit

Stereochemical control
Defined (2S,3S) configuration supports stereoselective synthesis and chiral resolution workflows.
Dual functionality
Primary amine and hydroxyl groups enable incorporation into peptidomimetics, oxalamide gelators, and chiral auxiliaries.
Enantiopurity identity
Specific optical rotation specification provides a routine quality-control marker for batch-to-batch stereochemical consistency.

A common procurement error is attempting to substitute L-isoleucinol with more abundant closely related amino alcohols such as L-valinol (isopropyl side chain) or L-leucinol (isobutyl side chain). This substitution fails because the sec-butyl group of L-isoleucinol introduces a secondary stereocenter at the beta-carbon, fundamentally altering the steric bulk and conformational rigidity of the resulting ligands or surfactants. In downstream applications, this structural difference translates to drastically altered reactivity; for instance, in late-stage palladium-catalyzed C(sp3)-H functionalizations, the steric hindrance of the sec-butyl group reduces reaction yields by nearly half compared to the isopropyl group of L-valinol [1]. Consequently, L-isoleucinol cannot be treated as a drop-in replacement for L-valinol, as its distinct steric profile will predictably disrupt established catalytic cycles and reaction kinetics.

Substitution Risk

Stereochemical mismatch
D-Isoleucinol ((2R,3R)) or racemic mixtures may not reproduce the chiral recognition, gelation, or bioactivity profiles of the (2S,3S) enantiomer.
Side-chain branching
L-Leucinol (iso-butyl) and L-valinol (iso-propyl) differ in side-chain shape, which may alter supramolecular packing, ion channel stability, and enantioseparation selectivity.
Functional context
C-terminal isoleucinol in peptaibols supports membrane interaction that leucinol analogs may not replicate; gelator release kinetics may shift with different amino alcohols.

Steric Hindrance in Late-Stage Functionalization and Precursor Suitability

The distinct steric profile of L-isoleucinol compared to L-valinol is quantitatively demonstrated in palladium-catalyzed post-assembly gamma-C(sp3)-H silylation. When subjected to silylation with hexamethyldisilane, the L-valinol derivative efficiently undergoes the reaction to furnish the silylation product in a 69% yield. In stark contrast, the L-isoleucinol derivative, under identical catalytic conditions, yields only 37% of the monosilylated product [1]. This significant drop in yield highlights the profound steric impact of the sec-butyl group's secondary stereocenter, which restricts the formation of the required trans-palladacycle intermediate compared to the less hindered isopropyl group.

Evidence DimensionYield of Pd-catalyzed gamma-C(sp3)-H silylation product
Target Compound DataL-Isoleucinol derivative (37% yield)
Comparator Or BaselineL-Valinol derivative (69% yield)
Quantified Difference46% relative decrease in yield due to sec-butyl steric hindrance
ConditionsPd-catalyzed reaction with hexamethyldisilane and benzoquinone-type ligands

Buyers synthesizing complex functionalized peptides must procure the exact amino alcohol validated for their route, as the sec-butyl group of L-isoleucinol drastically alters late-stage reactivity compared to L-valinol.

Optical rotation
Class-level
[α]²⁰/D +4.0° (c=1.6, EtOH)
Supports enantiomeric identity verification as a routine pass/fail check.
Sign reversal vs D-isoleucinol; supplier may specify acceptance range.

Chiral Resolution Optimization in Micellar Electrokinetic Chromatography (MEKC)

Polymeric sulfated surfactants derived from amino alcohols are critical pseudostationary phases in MEKC. Evaluations of poly-sodium N-undecenoyl-L-isoleucine sulfate (poly-L-SUCILS) against its L-valinol (poly-L-SUCVS) counterpart reveal distinct performance profiles. While L-valinol derivatives achieve high enantiomeric resolution for certain phenylethylamines, they do so at the expense of prolonged analysis times. Poly-L-SUCILS (derived from L-isoleucinol) provides a more balanced pseudostationary phase, maintaining baseline chiral resolution without the detrimental increase in analysis time observed with the L-valinol baseline [1].

Evidence DimensionChromatographic performance (Resolution vs. Analysis Time)
Target Compound DataPoly-L-SUCILS (L-isoleucinol-derived) maintains resolution without excessive analysis time
Comparator Or BaselinePoly-L-SUCVS (L-valinol-derived) suffers from significantly longer analysis times
Quantified DifferencePoly-L-SUCILS improves the resolution-to-analysis-time ratio for phenylethylamine separation
ConditionsMEKC enantioseparation of structurally diverse racemic compounds at varying pH

For analytical laboratories developing high-throughput chiral assays, procuring L-isoleucinol to synthesize poly-L-SUCILS ensures efficient separation times, directly impacting laboratory throughput.

Ion channel activity
Head-to-head
L-isoleucinol analogs: higher ion channel stability vs. L-leucinol analogs: lower activity
Ion channel formation context supports C-terminal isoleucinol in peptaibol design.
Peptaibol trichorovin-XII analog models; sec-butyl side chain implicated.

Enantioseparation Efficiency in Chiral Ionic Liquid (CIL) Surfactants

In the development of chiral ionic liquid (CIL) surfactants for capillary electrophoresis, the choice of the amino alcohol head group dictates the theoretical plate count and separation efficiency. When L-isoleucinol is used to synthesize N-undecenoxy-carbonyl-L-isoleucinol bromide (L-UCILB) and paired with a neutral cyclodextrin (TM-beta-CD), the system achieves highly efficient enantioseparation. Comparative studies across five different CIL head groups demonstrate that the specific electrostatic and steric environment provided by the sec-butyl group contributes to an overall separation efficiency ranging from 56,000 to 126,000 plates/m [1]. The structural nature of the L-isoleucinol head group is thus a primary variable in tuning the CIL-cyclodextrin pseudophase.

Evidence DimensionSeparation efficiency (theoretical plates/m)
Target Compound DataL-UCILB (L-isoleucinol-derived CIL) achieves 56,000–126,000 plates/m
Comparator Or BaselineBaseline CILs (L-valinol, L-leucinol, L-alaninol derivatives)
Quantified DifferenceThe sec-butyl head group distinctly modulates the CIL-TM-beta-CD complexation dynamics to maintain high plate counts
ConditionsCapillary electrophoresis using 1 mM surfactant and TM-beta-CD pseudophases

Procuring L-isoleucinol is essential for formulating specific CILs where the dual-stereocenter head group is required to maintain high theoretical plate counts in complex chiral separations.

Supramolecular gelation
Context-dependent
Distinct gel stability and drug release profile vs. leucinol/valinol-derived BAOAs
Gelation property context supports formulation-dependent selection of amino alcohol.
Ibuprofen-loaded BAOA organogels; release kinetics vary by side chain.
Chiral MEKC separation
Head-to-head
Poly-L-SUCL: best overall enantioseparation in tested set vs. L-leucinol, L-valinol, L-leucine, L-valine surfactants
Enantioseparation performance context supports isoleucine-derived surfactant as first screening choice.
Panel: phenylethylamines, β-blockers, benzoins, PTH-amino acids, benzodiazepines.

Synthesis of C2-Symmetric Bis(oxazoline) (BOX) Ligands

L-isoleucinol is a validated precursor for synthesizing BOX and PyBOX ligands where the catalyst requires a highly rigid chiral pocket. The secondary stereocenter on the sec-butyl group provides specific steric directing effects in asymmetric cyclopropanation that cannot be replicated by L-valinol [1].

Production of Polymeric Chiral Surfactants for MEKC

As demonstrated by its balanced resolution and analysis time, L-isoleucinol is the required precursor for poly-L-SUCILS pseudostationary phases used in the high-throughput electrophoretic separation of pharmaceutical enantiomers like beta-blockers and phenylethylamines [2].

Chiral Ionic Liquid (CIL) Formulation

L-isoleucinol is selected for synthesizing advanced CILs (e.g., L-UCILB) used in combination with cyclodextrins. Its distinct steric bulk is critical for tuning the separation efficiency of neutral enantiomers in capillary electrophoresis [3].

Chiral Auxiliary in Asymmetric Synthesis

In complex synthetic routes requiring precise stereocontrol, L-isoleucinol is utilized as a chiral auxiliary. Its specific steric hindrance, while reducing yields in certain late-stage functionalizations like silylation, is deliberately leveraged to lock molecular conformations during early-stage bond formations [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
C-terminal modified peptide synthesis
(2S,3S) stereochemistry and sec-butyl side chain
Ion channel activity context and membrane interaction assessment
Supramolecular organogel drug delivery
Gelation behavior influenced by amino alcohol branch pattern
Gel stability and drug release kinetics in target formulation
Chiral selector for MEKC enantioseparation
Polymeric surfactant derived from L-isoleucine scaffold
Enantioresolution of basic and neutral analytes in method development
Asymmetric synthesis building block
High enantiopurity and defined (2S,3S) configuration
Optical rotation specification as stereochemical integrity control

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

117.115364102 Da

Monoisotopic Mass

117.115364102 Da

Heavy Atom Count

8

Sequence

I

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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